An In-Depth Technical Guide to the Synthesis of N,N'-Dicinnamylidene-1,6-hexanediamine
An In-Depth Technical Guide to the Synthesis of N,N'-Dicinnamylidene-1,6-hexanediamine
This guide provides a comprehensive technical overview for the synthesis of N,N'-Dicinnamylidene-1,6-hexanediamine, a versatile Schiff base with significant applications in polymer chemistry and material science. The protocol herein is designed for researchers, scientists, and professionals in drug development and chemical synthesis, offering a foundation built on established chemical principles and practical laboratory insights.
Introduction and Significance
N,N'-Dicinnamylidene-1,6-hexanediamine is a bis-Schiff base notable for its unique molecular architecture, which combines the rigidity of aromatic cinnamaldehyde moieties with a flexible hexanediamine linker.[1] This structure imparts valuable properties, making it an effective crosslinking agent, particularly for epoxy resins and elastomers, where it enhances mechanical strength, thermal stability, and durability.[1][2] Its applications extend to being a dye-fixing agent in the textile industry and a precursor for the synthesis of various pharmaceutical compounds.
The synthesis is predicated on the condensation reaction between a primary amine and an aldehyde, a classic method for forming the imine or azomethine group (C=N) characteristic of Schiff bases.[3][4] Aromatic aldehydes, such as cinnamaldehyde, are known to form particularly stable Schiff bases due to the conjugation of the aromatic system.[1]
Underlying Chemical Principles: The Schiff Base Formation
The synthesis of N,N'-Dicinnamylidene-1,6-hexanediamine proceeds via a nucleophilic addition-elimination reaction. The reaction involves two molar equivalents of cinnamaldehyde reacting with one molar equivalent of 1,6-hexanediamine.[1]
The mechanism can be described as follows:
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Nucleophilic Attack: The lone pair of electrons on the primary amine nitrogen of 1,6-hexanediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cinnamaldehyde.
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Formation of a Hemiaminal Intermediate: This initial attack results in the formation of an unstable hemiaminal (or carbinolamine) intermediate.
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Dehydration: The hemiaminal then undergoes dehydration (loss of a water molecule) to form the stable imine (C=N) bond. This step is often acid-catalyzed, though the reaction can proceed without a strong acid catalyst.
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Second Condensation: The process is repeated at the other primary amine group of the 1,6-hexanediamine with a second molecule of cinnamaldehyde to yield the final bis-Schiff base product.
Caption: Reaction mechanism for the synthesis of N,N'-Dicinnamylidene-1,6-hexanediamine.
Experimental Protocol
This section details the step-by-step laboratory procedure for the synthesis of N,N'-Dicinnamylidene-1,6-hexanediamine.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Cinnamaldehyde | C₉H₈O | 132.16 | ≥98% | Commercially Available |
| 1,6-Hexanediamine | C₆H₁₆N₂ | 116.21 | ≥98% | Commercially Available |
| Ethanol (Solvent) | C₂H₅OH | 46.07 | 95% or Absolute | Commercially Available |
| Distilled Water | H₂O | 18.02 | N/A | In-house |
Equipment
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Round-bottom flask (250 mL)
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Buchner funnel and filter paper
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Beakers and graduated cylinders
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Rotary evaporator (optional)
Synthesis Procedure
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Reactant Preparation: In a 250 mL round-bottom flask, dissolve 5.81 g (0.05 mol) of 1,6-hexanediamine in 100 mL of ethanol. Stir the solution using a magnetic stirrer until the diamine is fully dissolved.
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Addition of Cinnamaldehyde: To the stirred solution, slowly add 13.22 g (0.1 mol) of cinnamaldehyde dropwise over a period of 10-15 minutes. An exothermic reaction may be observed, and the solution may turn yellow.
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Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle. Maintain the reflux with continuous stirring for 2-3 hours to ensure the reaction goes to completion.
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Product Precipitation and Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. The product, N,N'-Dicinnamylidene-1,6-hexanediamine, is insoluble in ethanol and will precipitate as a yellowish-brown solid. For enhanced precipitation, the flask can be cooled further in an ice bath for 30 minutes.
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Filtration and Washing: Isolate the precipitated solid by vacuum filtration using a Buchner funnel. Wash the product cake with a small amount of cold ethanol to remove any unreacted starting materials.
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Drying: Dry the purified product in a vacuum oven at a temperature below its melting point (91-93°C) until a constant weight is achieved.
Safety Precautions
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Conduct the synthesis in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
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Cinnamaldehyde can be a skin irritant. Avoid direct contact.
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1,6-Hexanediamine is corrosive and can cause burns. Handle with care.
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Ethanol is flammable. Keep away from open flames and sparks.
Caption: Experimental workflow for the synthesis of N,N'-Dicinnamylidene-1,6-hexanediamine.
Characterization of N,N'-Dicinnamylidene-1,6-hexanediamine
To confirm the successful synthesis and purity of the final product, several analytical techniques can be employed.
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Appearance: Yellowish-brown crystalline solid.
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Melting Point: 91-93°C.
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Solubility: Insoluble in water, but soluble in organic solvents like chloroform and methanol.
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Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show the appearance of a strong absorption band around 1600-1650 cm⁻¹ corresponding to the C=N (imine) stretching vibration and the disappearance of the C=O (carbonyl) stretch from cinnamaldehyde and the N-H bends from 1,6-hexanediamine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expect to see signals corresponding to the aromatic protons of the cinnamyl groups, the vinyl protons, and the aliphatic protons of the hexanediamine backbone. A characteristic signal for the imine proton (-CH=N-) should be present.
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¹³C NMR: The spectrum should show the presence of the imine carbon (C=N) and the absence of the carbonyl carbon from the starting aldehyde.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₂₄H₂₈N₂, MW: 344.49 g/mol ).[][7]
While detailed experimental spectroscopic data is not widely published, the expected outcomes are based on the known spectra of similar Schiff base compounds.[1]
Conclusion
The synthesis of N,N'-Dicinnamylidene-1,6-hexanediamine via the condensation of cinnamaldehyde and 1,6-hexanediamine is a straightforward and efficient method for producing this valuable chemical compound. The protocol outlined in this guide provides a robust framework for its successful synthesis and purification in a laboratory setting. Proper characterization is essential to verify the identity and purity of the final product, ensuring its suitability for downstream applications in materials science and chemical synthesis.
References
- N,N'-Dicinnamylidene-1,6-hexanediamine: A Versatile Compound with Diverse Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- N,N'-Dicinnamylidene-1,6-hexanediamine. (n.d.). LookChem.
- N,N'-Dicinnamylidene-1,6-hexanediamine | 140-73-8. (n.d.). Benchchem.
- GP-213 (N,N'-DICINNAMYLIDENE-1,6-HEXANE DIAMINE). (n.d.). Cymer Chemicals.
- CAS 140-73-8 N,N'-Dicinnamylidene-1,6-hexanediamine. (n.d.). BOC Sciences.
- N,N'-Dicinnamylidene-1,6-hexanediamine | C24H28N2 | CID 67325. (n.d.). PubChem.
- N,N'-Dicinnamylidene-1,6-hexanediamine | 140-73-8. (n.d.). ChemicalBook.
- Cinnamaldehyde Schiff Base Derivatives: A Short Review. (2017). Oriental Journal of Chemistry.
- The synthesis route of cinnamaldehyde Schiff base. (2017). ResearchGate.
- N,N'-Dicinnamylidene-1,6-hexanediamine Safety Data Sheets. (n.d.). Echemi.
- Design of cinnamaldehyde amino acid Schiff base compounds based on the quantitative structure–activity relationship. (2017). PubMed Central.
- Schiff Bases and their Copper(II) Complexes Derived from Cinnamaldehyde and Different Hydrazides. (n.d.). Bendola Publishing.
